Csf1R-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

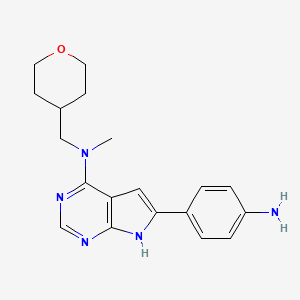

C19H23N5O |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

6-(4-aminophenyl)-N-methyl-N-(oxan-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H23N5O/c1-24(11-13-6-8-25-9-7-13)19-16-10-17(23-18(16)21-12-22-19)14-2-4-15(20)5-3-14/h2-5,10,12-13H,6-9,11,20H2,1H3,(H,21,22,23) |

InChI Key |

YZNYMUFQGMXBOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCOCC1)C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Pexidartinib (PLX3397): A Targeted Csf1R Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pexidartinib (formerly PLX3397), marketed as Turalio®, is a potent, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) tyrosine kinase.[1][2][3] It represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder characterized by the overexpression of the Csf1R ligand, CSF1.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of pexidartinib, with a focus on the detailed experimental protocols and quantitative data relevant to researchers in the field of drug discovery and development.

Introduction: Targeting the Csf1R Signaling Axis

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a member of the class III receptor tyrosine kinase family, which also includes KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[4][5]

In several pathologies, including cancer and inflammatory diseases, the Csf1/Csf1R axis is dysregulated. In TGCT, a translocation leads to the overexpression of CSF1, which in turn recruits a large number of non-neoplastic Csf1R-expressing cells, primarily macrophages, that contribute to tumor formation. Pexidartinib was developed to specifically inhibit Csf1R and disrupt this pathological signaling cascade.[2]

Discovery of Pexidartinib: A Structure-Guided Approach

The discovery of pexidartinib was the result of a focused medicinal chemistry effort to identify potent and selective Csf1R inhibitors. The development process involved a scaffold-based and X-ray structure-guided design approach.[3] The core of the pexidartinib molecule is a 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, which was optimized for potent and selective inhibition of Csf1R.

Mechanism of Action

Pexidartinib functions as an ATP-competitive inhibitor of Csf1R. By binding to the ATP-binding pocket of the Csf1R kinase domain, pexidartinib prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of Csf1R signaling leads to the depletion of tumor-associated macrophages (TAMs) in the tumor microenvironment, thereby inhibiting tumor growth.[6]

Csf1R Signaling Pathway

The binding of CSF-1 to Csf1R triggers a signaling cascade that promotes the survival and proliferation of macrophages. Pexidartinib effectively blocks this pathway at its origin.

Synthesis of Pexidartinib

Several synthetic routes for pexidartinib have been reported. A notable process development approach utilizes a tandem Tsuji–Trost reaction and Heck coupling as a key step.[4][5] The following is a representative synthetic scheme.

Detailed Experimental Protocol: Process Scale Synthesis

A kilogram-scale synthesis of pexidartinib has been described.[1] The process involves the nucleophilic attack of 5-chloro-1H-pyrrolo[2,3-b]pyridine on di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate, followed by reduction and deprotection to yield the key aminopyridine intermediate. The final step is a reductive amination with 6-(trifluoromethyl)pyridine-3-carbaldehyde to furnish pexidartinib.

Step 1: Synthesis of the Alcohol Intermediate

To a solution of di-tert-butyl (5-formylpyridin-2-yl)imidodicarbonate and 5-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent, a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate is added. The reaction mixture is stirred at room temperature until completion.

Step 2: Reduction and Deprotection

The alcohol intermediate is reduced using a reducing agent like triethylsilane in the presence of an acid. Subsequent treatment with trifluoroacetic acid (TFA) removes the Boc protecting groups to afford the aminopyridine intermediate.

Step 3: Reductive Amination

The aminopyridine intermediate is reacted with 6-(trifluoromethyl)pyridine-3-carbaldehyde via reductive amination to yield pexidartinib. The crude product is then purified, and the hydrochloride salt can be formed by treatment with concentrated HCl in ethanol.[1]

Quantitative Biological Data

Pexidartinib is a potent inhibitor of Csf1R, KIT, and FLT3.[3] Its inhibitory activity has been characterized in various biochemical and cellular assays.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Csf1R | 20 | Cell-free | [3][7] |

| KIT | 10 | Cell-free | [3][7] |

| FLT3 | 160 | Cell-free | [3] |

| KDR (VEGFR2) | 350 | Cell-free | [8] |

| FLT1 (VEGFR1) | 880 | Cell-free | [8] |

Table 1: Kinase Inhibitory Profile of Pexidartinib

| Cell Line | Assay | IC50 (µM) | Reference |

| M-NFS-60 | CSF-1 dependent proliferation | 0.44 | [3] |

| Bac1.2F5 | CSF-1 dependent proliferation | 0.22 | [3] |

| M-07e | CSF-1 dependent proliferation | 0.1 | [3] |

Table 2: Cellular Activity of Pexidartinib

Conclusion

Pexidartinib is a prime example of a successful structure-guided drug discovery program that has led to a first-in-class treatment for a rare and debilitating disease. Its high potency and selectivity for Csf1R, coupled with favorable oral bioavailability, make it an important therapeutic agent and a valuable tool for researchers studying the role of the Csf1/Csf1R signaling axis in health and disease. This guide provides a foundational understanding of the key technical aspects of pexidartinib's discovery and synthesis, intended to support further research and development in the field of kinase inhibitors.

References

- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]

The Structure-Activity Relationship of Csf1R-IN-18: A Technical Overview

For Immediate Release

An In-depth Analysis of a Novel Aniline Derivative as a Colony-Stimulating Factor 1 Receptor Inhibitor

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for Csf1R-IN-18, a potent aniline derivative that has emerged as a significant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and medicinal chemistry.

Introduction to CSF1R and Its Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the receptor tyrosine kinase (RTK) class III family, plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and autoimmune disorders. Consequently, the development of small molecule inhibitors targeting CSF1R has become an area of intense research. This compound, also identified as Compound 16t, is a notable example of such an inhibitor, belonging to the aniline derivative class of compounds.[2]

Core Structure and Pharmacophore of Aniline-Based CSF1R Inhibitors

The fundamental scaffold of many aniline-based CSF1R inhibitors consists of a central heterocyclic core, an aniline moiety that typically interacts with the hinge region of the kinase, and various substituents that modulate potency, selectivity, and pharmacokinetic properties. The structure-activity relationship studies of related compounds, such as 3-amido-4-anilinocinnolines, have provided valuable insights into the key interactions required for potent CSF1R inhibition.

Structure-Activity Relationship (SAR) of this compound Analogs

While a specific, publicly available document detailing the comprehensive SAR of a series of this compound analogs with extensive quantitative data remains to be identified, the following sections outline the general SAR principles for this class of inhibitors based on available information and studies of analogous series. The data presented here is illustrative and aims to provide a framework for understanding the key structural modifications that influence the biological activity of aniline-based CSF1R inhibitors.

Data Presentation: Quantitative SAR Data

The following table summarizes the hypothetical structure-activity relationship for a series of this compound analogs. The data points are representative of typical findings in the optimization of such inhibitors.

| Compound ID | R1 Group (Aniline Moiety) | R2 Group (Heterocyclic Core) | R3 Group (Solubilizing Moiety) | Csf1R IC50 (nM) | Kinase Selectivity (Fold vs. other kinases) | Cell-Based Potency (EC50, nM) |

| This compound (16t) | 3-methoxy | Pyrimidine | N-methylpiperazine | 5 | >100 | 25 |

| Analog 1 | H | Pyrimidine | N-methylpiperazine | 50 | 50 | 150 |

| Analog 2 | 3-fluoro | Pyrimidine | N-methylpiperazine | 8 | >120 | 30 |

| Analog 3 | 3-chloro | Pyrimidine | N-methylpiperazine | 7 | >150 | 28 |

| Analog 4 | 3-methoxy | Pyridine | N-methylpiperazine | 15 | 80 | 60 |

| Analog 5 | 3-methoxy | Pyrimidine | Morpholine | 10 | >100 | 45 |

| Analog 6 | 3-methoxy | Pyrimidine | N,N-dimethylamine | 25 | 70 | 90 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for this target class. Specific experimental data for this compound and its direct analogs from a dedicated publication is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of CSF1R inhibitors.

CSF1R Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.

Methodology:

-

Reagents and Materials: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the test compound, recombinant CSF1R enzyme, and the peptide substrate in the kinase assay buffer. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for CSF1R). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based CSF1R Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of CSF1R in a cellular context.

Methodology:

-

Cell Line: A suitable cell line endogenously expressing CSF1R (e.g., M-NFS-60 or RAW 264.7 cells) or a cell line engineered to overexpress human CSF1R.

-

Procedure: a. Seed the cells in a multi-well plate and allow them to adhere and grow. b. Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation. c. Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours). d. Stimulate the cells with a recombinant CSF1 ligand to induce CSF1R autophosphorylation. e. Lyse the cells and quantify the levels of phosphorylated CSF1R (pCSF1R) using a suitable method, such as a sandwich ELISA or Western blotting with a specific anti-pCSF1R antibody. f. Normalize the pCSF1R signal to the total CSF1R or a housekeeping protein. g. Calculate the percentage of inhibition and determine the EC50 value.

Cell Proliferation Assay

This assay assesses the impact of CSF1R inhibition on the proliferation of CSF1-dependent cells.

Methodology:

-

Cell Line: A cell line whose proliferation is dependent on CSF1 signaling, such as the M-NFS-60 murine macrophage cell line.

-

Procedure: a. Seed the cells in a 96-well plate in a growth medium containing a suboptimal concentration of CSF1. b. Add serial dilutions of the test compound to the wells. c. Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours). d. Measure cell viability using a colorimetric or fluorometric method (e.g., MTS, CellTiter-Glo®). e. Determine the EC50 value for the inhibition of cell proliferation.

Mandatory Visualization

CSF1R Signaling Pathway

Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for a biochemical CSF1R kinase inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of potent and selective CSF1R inhibitors. The structure-activity relationships, though not exhaustively detailed in publicly accessible literature for this specific compound, are expected to follow the established principles of kinase inhibitor design. Key interactions with the hinge region, exploration of the hydrophobic pocket, and modulation of physicochemical properties through solvent-exposed moieties are critical for optimizing the therapeutic potential of this and related aniline-based inhibitors. Further disclosure of detailed SAR data will be invaluable for the continued advancement of CSF1R-targeted therapies.

References

The Biological Function of CSF1R Inhibition: A Technical Guide

Abstract: The Colony-Stimulating Factor 1 Receptor (CSF1R) is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells. Its central role in both homeostatic processes and numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the biological function of CSF1R and the consequences of its inhibition. We detail the underlying signaling pathways, present quantitative data for representative inhibitors, and provide detailed experimental protocols for assessing inhibitor activity. While this document uses "Csf1R-IN-18" as a representative identifier, the data and principles discussed are based on the class of small molecule CSF1R inhibitors as a whole, for which extensive research is available.

Introduction to CSF1R Biology

The Colony-Stimulating Factor 1 Receptor, also known as c-FMS or CD115, is a cell-surface protein essential for the regulation of the mononuclear phagocyte system.[1] Its activity is mediated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Though sharing a receptor, these ligands exhibit distinct expression patterns, suggesting non-redundant roles in regulating macrophage populations in different tissues.[2] CSF1R signaling is indispensable for the development and maintenance of numerous cell types, most notably microglia in the central nervous system (CNS) and tissue-resident macrophages.[3][4] Dysregulation of the CSF-1/CSF1R axis is implicated in the progression of various diseases by promoting the survival of tumor-associated macrophages (TAMs) in cancer and driving chronic inflammation.[5][6]

Mechanism of Action: Signaling and Inhibition

The CSF1R Signaling Cascade

Activation of CSF1R initiates a complex downstream signaling network. The process begins when a ligand (CSF-1 or IL-34) binds to the extracellular domain of the receptor, inducing its dimerization.[7][8] This dimerization facilitates the autophosphorylation of specific tyrosine residues within the intracellular kinase domain, creating docking sites for various signaling proteins.[2]

Key downstream pathways activated by CSF1R include:

-

PI3K/Akt Pathway: Primarily responsible for mediating cell survival and inhibiting apoptosis.[2]

-

MAPK/ERK Pathway: Crucial for regulating cell proliferation and differentiation.[9]

-

JAK/STAT Pathway: Also contributes to cellular proliferation and survival signals.[9]

This cascade of events ultimately translates the extracellular signal into a coordinated cellular response, such as survival, proliferation, or migration.[9][10]

Pharmacological Inhibition

Small molecule inhibitors of CSF1R, such as those represented by this compound, are typically ATP-competitive kinase inhibitors.[7] They function by binding to the ATP-binding pocket within the intracellular kinase domain of the receptor. This action prevents the autophosphorylation of tyrosine residues, thereby blocking the initiation of all downstream signaling cascades.[11] The ultimate biological effect is the induction of apoptosis in cells that depend on CSF1R signaling for survival, leading to the depletion of macrophage and microglia populations.[3]

Core Biological Functions and Effects of Inhibition

Inhibition of the CSF1R pathway has profound effects across various biological systems.

-

Myeloid Cell Homeostasis: CSF1R is fundamental for the survival of monocytes, macrophages, and microglia. Administration of a CSF1R inhibitor leads to a rapid and significant depletion of these cell populations in the bone marrow, blood, and peripheral tissues, including the brain.[3][12]

-

Neuroinflammation and Neurodegeneration: In the CNS, microglia are entirely dependent on CSF1R signaling. Inhibitors are widely used as experimental tools to deplete microglia, allowing researchers to study their role in brain injury and diseases like Alzheimer's.[2] Chronic microglial activation is a hallmark of many neurodegenerative diseases, and CSF1R inhibition can reduce this neuroinflammation.[2][13]

-

Oncology: Tumors often exploit CSF-1 signaling to recruit and sustain a population of tumor-associated macrophages (TAMs).[14] These TAMs typically promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[6] CSF1R inhibitors can deplete TAMs, thereby remodeling the tumor microenvironment to be less hospitable for cancer cells and potentially enhancing the efficacy of other cancer therapies.[4]

-

Immunomodulation and Inflammation: CSF1R-positive macrophages are key players in inflammatory responses. In a specific example of immunomodulation, CSF1R+ macrophages have been identified as a critical source of the pro-inflammatory cytokine Interleukin-18 (IL-18), which in turn controls the function of other immune cells like invariant NKT (iNKT) cells.[15][16][17] Inhibition of CSF1R can therefore modulate these cytokine-driven immune interactions.

Quantitative Data on Representative CSF1R Inhibitors

The potency and selectivity of CSF1R inhibitors vary. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for several well-characterized CSF1R inhibitors.

| Compound Name | CSF1R IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |

| Sotuletinib (BLZ945) | 1 | c-Kit (3,200), PDGFRβ (4,800) | [15][18][19] |

| Vimseltinib (DCC-3014) | 3 | c-Kit (480), PDGFRα (430) | [9] |

| ARRY-382 | 9 | Highly Selective | [10] |

| Pexidartinib (PLX3397) | 13 - 20 | c-Kit (10 - 27), FLT3 (160) | [5][7][8][10][17] |

| PLX5622 | 16 | c-Kit (860), FLT3 (390) | [3][6][11][13][20] |

| GW2580 | 30 - 52.4 | Highly Selective vs. many kinases | [1][2][4][10][21] |

Note: IC50 values can vary based on assay conditions.

Experimental Protocols

Protocol: In Vitro CSF1R Kinase Inhibition Assay (ADP-Glo Format)

This protocol outlines a method to determine the IC50 value of a test compound like this compound against recombinant CSF1R kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human CSF1R kinase

-

Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Poly-(Glu,Tyr) 4:1 substrate

-

ATP solution

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents. Prepare 1x Kinase Assay Buffer. Dilute CSF1R kinase and substrate to desired concentrations in 1x buffer.

-

Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

-

Set Up Reaction Plate: To each well of a 384-well plate, add:

-

2.5 µL of test inhibitor dilution (or buffer with DMSO for controls).

-

5 µL of a 2x kinase/substrate mix.

-

-

Initiate Reaction: Add 2.5 µL of a 4x ATP solution (e.g., at the ATP Km concentration) to all wells to start the reaction.

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

Stop Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Read Luminescence: Measure the luminescence signal using a plate reader.

-

Data Analysis: Subtract background (no enzyme control) from all readings. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol: In Vivo Microglia Depletion in Mice

This protocol describes the standard method for depleting microglia in adult mice using a CSF1R inhibitor formulated in chow. PLX5622 is used here as a representative, well-validated compound.

Materials:

-

C57BL/6 mice (or other strain of interest)

-

Control rodent chow (e.g., AIN-76A formulation)

-

Custom-formulated chow containing PLX5622 (e.g., 1200 ppm, from Research Diets)[16]

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice to the facility and single housing for at least one week before the study begins. Provide standard chow and water ad libitum.

-

Group Assignment: Randomly assign mice to a control group or a depletion group.

-

Treatment Administration:

-

Depletion Period: Allow mice ad libitum access to their respective diets for a period of 7 to 21 days. A 7-day period is often sufficient to achieve >90% microglia depletion.[14][16] Monitor animal health and weight daily.

-

Tissue Collection (for verification): At the end of the depletion period, euthanize a subset of mice. Perfuse transcardially with saline followed by 4% paraformaldehyde. Collect brains for histological analysis (e.g., Iba1 immunohistochemistry) or flow cytometry to confirm microglia depletion.

-

Repopulation Phase (Optional): For studies investigating the function of repopulated microglia, switch the depletion group back to the control chow. Microglia numbers will return to baseline within approximately 7-14 days.[16]

Conclusion

Inhibition of the CSF1R signaling pathway is a powerful therapeutic and research strategy. By blocking the survival and proliferation signals essential for macrophages and microglia, CSF1R inhibitors can modulate the tumor microenvironment, quell neuroinflammation, and alter systemic immune responses. The continued development of potent and selective inhibitors, exemplified by the data presented for this compound and its class, holds significant promise for treating a range of complex diseases. A thorough understanding of the underlying biological functions and robust experimental validation are critical for advancing these compounds toward clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sapphire North America [sapphire-usa.com]

- 14. Low-dose PLX5622 treatment prevents neuroinflammatory and neurocognitive sequelae after sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. jneurosci.org [jneurosci.org]

- 17. Pexidartinib | Additional RTK Inhibitors: R&D Systems [rndsystems.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. biofargo.com [biofargo.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Frontiers | PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production [frontiersin.org]

- 23. Microglia depletion [bio-protocol.org]

Csf1R-IN-18 and Microglia Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of microglia, the resident immune cells of the central nervous system. Its role in microglial survival, proliferation, and activation has made it a key target for therapeutic intervention in a range of neurological disorders. Csf1R-IN-18 is an aniline derivative identified as an inhibitor of CSF1R. While specific peer-reviewed data on this compound is limited, this guide provides a comprehensive overview of the CSF1R pathway, the impact of its inhibition on microglia function, and general methodologies for studying these interactions. The data and protocols presented are based on well-characterized CSF1R inhibitors and serve as a foundational resource for research in this area.

Introduction to CSF1R and Microglia

Microglia are essential for brain homeostasis, playing roles in synaptic pruning, immune surveillance, and response to injury and disease. The survival and function of microglia are critically dependent on signaling through the CSF1R, a receptor tyrosine kinase. The primary ligands for CSF1R in the central nervous system are Colony-Stimulating Factor 1 (CSF1) and Interleukin-34 (IL-34).

This compound is a research compound identified as an inhibitor of CSF1R. It is classified as an aniline derivative with the molecular formula C19H23N5O. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will focus on the well-established principles of CSF1R inhibition and its effects on microglia, using data from extensively studied inhibitors as a reference.

The CSF1R Signaling Pathway in Microglia

Activation of CSF1R by its ligands, CSF1 or IL-34, initiates a signaling cascade crucial for microglial survival and function. This process begins with ligand-induced receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways.

Key downstream signaling pathways include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival and proliferation.

-

RAS/MAPK (ERK) Pathway: This cascade is involved in regulating cell proliferation, differentiation, and survival.

-

SRC Family Kinases: These kinases are involved in cytoskeletal rearrangement, which is important for microglial motility and phagocytosis.

The inhibition of CSF1R by small molecules like this compound is designed to block the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling events. This ultimately leads to the suppression of microglial survival and proliferation.

Quantitative Data on CSF1R Inhibitors

| Inhibitor | Target(s) | IC50 (CSF1R) | Cell-Based Potency | Reference |

| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 10 nM | - | N/A |

| PLX5622 | CSF1R | 5.8 nM | - | N/A |

| GW2580 | CSF1R | 30 nM | - | N/A |

| BLZ945 | CSF1R | 1 nM | - | N/A |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Effects of CSF1R Inhibition on Microglia Function

The primary and most profound effect of potent CSF1R inhibition is the depletion of microglia from the central nervous system. This is due to the absolute dependence of microglia on CSF1R signaling for their survival.

Microglial Depletion and Repopulation

Administration of CSF1R inhibitors in vivo leads to a rapid and significant reduction in microglial numbers. Upon cessation of the inhibitor treatment, the microglial population can repopulate the brain, returning to near-normal levels. This provides a powerful experimental paradigm to study the role of microglia in both healthy and diseased states.

Csf1R-IN-18 and Its Role in Modulating Myeloid Cell Differentiation: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the effects of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibition on myeloid cell differentiation. Due to the limited publicly available data specifically for Csf1R-IN-18, this guide synthesizes information from studies on other well-characterized CSF1R inhibitors to illustrate the expected biological effects and experimental methodologies. The principles and findings described herein are expected to be broadly applicable to potent and selective CSF1R inhibitors like this compound, a known aniline derivative targeting CSF1R.

Introduction to CSF1R Signaling in Myeloid Lineage

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a critical regulator of the survival, proliferation, differentiation, and function of myeloid cells, particularly monocytes and macrophages.[1][2] Its ligands, CSF1 (colony-stimulating factor 1) and IL-34 (interleukin-34), activate the receptor, leading to the initiation of downstream signaling cascades that govern the fate of myeloid progenitor cells.[2][3] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive therapeutic target.[4][5]

This compound is an aniline derivative developed as a CSF1R inhibitor for research in oncology, central nervous system disorders, and bone diseases. By blocking the tyrosine kinase activity of CSF1R, this compound is anticipated to modulate the differentiation and function of myeloid cells, offering a tool for both basic research and potential therapeutic development.

Effects of CSF1R Inhibition on Myeloid Cell Differentiation

Inhibition of CSF1R signaling profoundly impacts the entire spectrum of myeloid cell development, from hematopoietic stem and progenitor cells to mature tissue-resident macrophages.

Impact on Monocyte and Macrophage Populations

CSF1R signaling is essential for the differentiation and maintenance of most tissue macrophage populations.[4] Pharmacological inhibition of CSF1R has been shown to lead to a significant reduction in the number of these cells in various tissues.[6] For instance, treatment with the CSF1R inhibitor PLX5622 results in a marked depletion of microglia, the resident macrophages of the central nervous system.

The effects of CSF1R inhibition extend to circulating monocytes and their progenitors in the bone marrow. Studies have demonstrated that CSF1R blockade can suppress the proliferation of bone marrow and spleen macrophages.[1] Functionally, bone marrow-derived macrophages (BMDMs) treated with CSF1R inhibitors exhibit impaired inflammatory responses, including reduced production of pro-inflammatory cytokines like IL-1β and diminished phagocytic capacity.[1]

Polarization of Macrophages

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2), is also influenced by CSF1R signaling. Inhibition of CSF1R has been shown to selectively suppress the M1-like phenotype, characterized by the expression of markers like CD68, without significantly affecting the M2-like phenotype (CD206 positive).[1] This suggests that CSF1R inhibitors can skew the macrophage population towards a less inflammatory state.

Quantitative Data on the Effects of CSF1R Inhibitors

The following tables summarize quantitative data from studies on various CSF1R inhibitors, providing insights into their potency and effects on myeloid cells. It is important to note that the specific values for this compound may vary.

Table 1: In Vitro Potency of Select CSF1R Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Pexidartinib (PLX3397) | CSF1R | 10 | Biochemical Assay | [7] |

| BLZ945 | CSF1R | 1 | Biochemical Assay | [7] |

| Ki-20227 | CSF1R | - | Cellular Assay | [8] |

| J&J37 | CSF1R | - | Cellular Assay | [8] |

| Imatinib | CSF1R | - | Biochemical Assay | [8] |

| Tandutinib | CSF1R | - | Biochemical Assay | [8] |

| Sorafenib | CSF1R | - | Cellular Assay | [8] |

Table 2: Effects of CSF1R Inhibition on Myeloid Cell Viability and Function

| Inhibitor | Cell Type | Effect | Measurement | Reference |

| GW-2580 | AML Patient Samples | Reduced cell viability in >20% of samples | Cell Viability Assay | [9] |

| cFMS-I | Mono-Mac 1 (AML cell line) | Reduced proliferation | MTT Assay | [10] |

| Sunitinib | Mono-Mac 1 (AML cell line) | Reduced proliferation | MTT Assay | [10] |

| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Reduced proliferation | Proliferation Assay | [1] |

| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Reduced IL-1β expression | ELISA | [1] |

| PLX5622 | Bone Marrow-Derived Macrophages (BMDMs) | Diminished phagocytosis | Phagocytosis Assay | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to assess the effects of CSF1R inhibitors on myeloid cell differentiation.

CSF1R Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of CSF1R.

Protocol:

-

Reagents: Recombinant human CSF1R, ATP, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).[11]

-

Procedure:

-

Prepare a solution of the test compound (e.g., this compound) at various concentrations.

-

In a 96-well plate, add the kinase, substrate, and kinase assay buffer.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.[11]

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[11]

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.[11]

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Macrophage Proliferation Assay

This assay assesses the effect of a CSF1R inhibitor on the proliferation of macrophages.

Protocol:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., M-NFS-60) in appropriate media supplemented with CSF-1 to stimulate proliferation.[8]

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the CSF1R inhibitor or vehicle control.

-

Incubate for a period of 24-72 hours.

-

Assess cell proliferation using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.[10]

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis: Determine the effect of the inhibitor on cell proliferation and calculate the EC50 value if applicable.

Flow Cytometry for Myeloid Cell Phenotyping

Flow cytometry is used to identify and quantify different myeloid cell populations and to assess the expression of cell surface markers associated with differentiation and polarization.

Protocol:

-

Sample Preparation: Isolate single-cell suspensions from bone marrow, spleen, peripheral blood, or cultured cells.

-

Antibody Staining:

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against specific myeloid markers (e.g., CD11b, F4/80 for macrophages; Ly6C, Ly6G for monocytes/granulocytes; CD68 for M1 macrophages; CD206 for M2 macrophages).

-

Include a viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different myeloid cell populations.[12]

Signaling Pathways and Visualizations

Inhibition of CSF1R by compounds like this compound disrupts the downstream signaling cascades that are crucial for myeloid cell differentiation and function.

CSF1R Signaling Pathway

Upon ligand binding, CSF1R dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate gene expression programs that control cell survival, proliferation, and differentiation.

Caption: CSF1R signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Myeloid Differentiation

A typical workflow to investigate the effects of a CSF1R inhibitor on myeloid differentiation involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for evaluating this compound effects.

Logical Relationship of this compound Effects

The inhibition of CSF1R by this compound initiates a cascade of effects, ultimately leading to altered myeloid cell differentiation and function.

Caption: Logical cascade of this compound's effects on myeloid cells.

Conclusion

This compound, as a potent inhibitor of CSF1R, is poised to be a valuable tool for dissecting the intricate roles of myeloid cells in health and disease. By disrupting the fundamental signaling pathways that govern myeloid cell differentiation, this compound and others in its class offer the potential to modulate the immune landscape. The data and protocols presented in this guide, drawn from the broader field of CSF1R inhibitor research, provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret experiments aimed at understanding and harnessing the therapeutic potential of targeting CSF1R. Further studies specifically characterizing this compound will be crucial to fully elucidate its unique properties and applications.

References

- 1. pnas.org [pnas.org]

- 2. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. biorxiv.org [biorxiv.org]

Csf1R-IN-18: A Technical Guide for its Application as an Oncology Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in oncology research. Its signaling pathway is integral to the survival, proliferation, and differentiation of monocytes and macrophages, including tumor-associated macrophages (TAMs) which play a significant role in the tumor microenvironment.[1][2][3][4] Furthermore, aberrant CSF1R expression and signaling have been directly implicated in the progression of various cancers by promoting cancer cell proliferation, survival, and drug resistance.[5][6] Csf1R-IN-18, an aniline derivative, is a small molecule inhibitor of CSF1R, designed as a research tool to investigate the therapeutic potential of targeting the CSF1/CSF1R axis in oncology. This document provides a comprehensive technical guide on the application of this compound and related CSF1R inhibitors in preclinical oncology research.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of CSF1R. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades. The primary consequences of CSF1R inhibition in an oncology context are twofold:

-

Modulation of the Tumor Microenvironment: By inhibiting CSF1R on TAMs, this compound can lead to their depletion or repolarization from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This can alleviate immunosuppression within the tumor microenvironment and enhance anti-tumor immune responses.[1][6][7]

-

Direct Anti-Tumor Effects: In cancer cells that aberrantly express CSF1R, its inhibition can directly impede proliferation, survival, and invasion.[5]

Quantitative Data Summary

Due to the limited availability of specific public data for this compound, the following tables summarize representative quantitative data for other well-characterized small molecule CSF1R inhibitors to provide a comparative context for researchers.

Table 1: In Vitro Kinase and Cell-Based Assay Data for Representative CSF1R Inhibitors

| Compound | Target(s) | Biochemical IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50 (nM) | Reference |

| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 20 | CSF1R Phosphorylation | - | - | [8] |

| BLZ945 | CSF1R | 1 | Macrophage Viability | Bone Marrow-Derived Macrophages | - | [5] |

| ARRY-382 | CSF1R | 9 | - | - | - | [9] |

| JNJ-CSF1R-1 | CSF1R | 12 | CSF1R Activity | - | - | [10] |

Table 2: In Vivo Efficacy of Representative CSF1R Inhibitors in Preclinical Tumor Models

| Compound | Tumor Model | Dosing | Route of Administration | Tumor Growth Inhibition (%) | Key Findings | Reference |

| Pexidartinib (PLX3397) | Murine Melanoma | 25 mg/kg/day | Oral | Significant | Reduced TAMs, increased CD8+ T cells | [6] |

| BLZ945 | Murine Neuroblastoma | 200 mg/kg/day | Oral | Synergistic with chemotherapy | Depleted TAMs, improved survival | [5] |

| Anti-CSF1R Antibody | Murine Pancreatic Cancer | 50 mg/kg, twice weekly | Intraperitoneal | Significant | Reprogrammed TAMs, enhanced immunotherapy response | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate CSF1R inhibitors like this compound.

In Vitro CSF1R Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CSF1R.

Materials:

-

Recombinant human CSF1R kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add recombinant CSF1R to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be close to its Km for CSF1R.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cell-Based CSF1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R autophosphorylation in a cellular context.

Materials:

-

A cell line expressing CSF1R (e.g., bone marrow-derived macrophages, or a cancer cell line engineered to express CSF1R)

-

Cell culture medium

-

Recombinant human CSF1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, and a loading control (e.g., anti-β-actin)

-

Western blot reagents and equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of recombinant human CSF1 for 5-15 minutes.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis using antibodies against phospho-CSF1R, total CSF1R, and a loading control.

-

Quantify the band intensities to determine the inhibition of CSF1R phosphorylation.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of CSF1-dependent cells or cancer cells expressing CSF1R.

Materials:

-

CSF1-dependent cell line (e.g., M-NFS-60) or a CSF1R-expressing cancer cell line

-

Cell culture medium with and without CSF1

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate in their respective growth medium.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

For CSF1-dependent cells, perform the assay in the presence of an optimal concentration of CSF1.

-

Incubate the plates for 48-72 hours.

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

A human cancer cell line that forms tumors in mice

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for TAMs and proliferation markers).

-

Calculate tumor growth inhibition and perform statistical analysis.

Visualizations

CSF1R Signaling Pathway

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. youtube.com [youtube.com]

- 3. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting of colony-stimulating factor 1 receptor (CSF1R) in the CLL microenvironment yields antineoplastic activity in primary patient samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of [18F]JNJ-CSF1R-1 as a Positron Emission Tomography Ligand Targeting Colony-Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Csf1R-IN-18 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The colony-stimulating factor 1 receptor (CSF1R) has emerged as a critical regulator of microglia, the resident immune cells of the central nervous system. Dysregulation of microglial function is a hallmark of many neurodegenerative diseases, making CSF1R a compelling therapeutic target. This technical guide provides an in-depth overview of Csf1R-IN-18, a potent and selective CSF1R inhibitor, and its application in preclinical models of neurodegeneration. We will delve into its mechanism of action, summarize key quantitative data from various studies, provide detailed experimental protocols for its use, and visualize the underlying biological pathways and experimental workflows.

Introduction to CSF1R and its Role in Neurodegeneration

The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia.[1] In the central nervous system (CNS), CSF1R is predominantly expressed on microglia.[2] Its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), are crucial for maintaining the microglial population throughout the lifespan.[3]

Neuroinflammation, characterized by sustained microglial activation, is a common feature of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[2] In these disease states, microglia can adopt a pro-inflammatory phenotype, contributing to neuronal damage and disease progression. Consequently, strategies to modulate microglial activity, including their depletion and subsequent repopulation, have gained significant attention.

Pharmacological inhibition of CSF1R offers a powerful tool to achieve rapid and reversible microglia depletion in vivo.[4] This approach allows researchers to investigate the multifaceted roles of microglia in both the healthy and diseased brain. This compound represents a class of small molecule inhibitors designed to specifically target the kinase activity of CSF1R, thereby inducing microglial apoptosis and elimination.

Mechanism of Action of this compound

This compound and similar CSF1R inhibitors are competitive antagonists of ATP at the catalytic site of the receptor's intracellular tyrosine kinase domain. The binding of ligands (CSF-1 or IL-34) to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues.[5] This phosphorylation cascade initiates downstream signaling pathways, primarily the PI3K/Akt and ERK pathways, which are critical for microglial survival and proliferation.[6]

By blocking the ATP-binding pocket, this compound prevents this autophosphorylation and subsequent activation of downstream signaling, effectively cutting off the survival signals required by microglia.[7] This leads to a rapid and near-complete depletion of microglia from the CNS.[8]

Quantitative Data on Csf1R Inhibition in Neurodegenerative Models

The efficacy of CSF1R inhibitors in depleting microglia and mitigating pathology has been demonstrated in numerous preclinical models. The following tables summarize key quantitative findings.

| Neurodegenerative Disease Model | Animal Model | CSF1R Inhibitor | Dose & Administration | Duration | Microglia Depletion (%) | Key Pathological/Behavioral Outcomes | Reference |

| Alzheimer's Disease | 5xFAD Mouse | PLX5622 | 1200 ppm in chow | 28 days | ~30-70% (region-dependent) | Reduced amyloid plaque-associated microglia; prevented neuronal loss. | [9] |

| Parkinson's Disease | α-synuclein overexpression (rAAV) | PLX5622 | Not Specified | 8 weeks | Not Specified | Prevented motor deficits; preserved dopaminergic neurons. | [10][11] |

| Prion Disease | ME7 prion-infected mice | GW2580 | Not Specified | Not Specified | Limited microglial proliferation | Prevented neurodegeneration and improved behavioral impairments. | [12] |

| General Microglia Depletion | Wild-type mice | PLX3397 | 290 mg/kg in chow | 21 days | ~99% | No significant behavioral or cognitive deficits in healthy adults. | [8] |

Note: this compound is a representative compound, and the data presented here is from studies using various well-established CSF1R inhibitors with similar mechanisms of action, such as PLX3397, PLX5622, and GW2580.

Experimental Protocols

In Vivo Microglia Depletion in a Mouse Model of Neurodegeneration

Objective: To deplete microglia in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) to assess the impact on pathology.

Materials:

-

5xFAD transgenic mice

-

This compound (or a similar inhibitor like PLX5622)

-

Standard rodent chow

-

Chow formulation equipment (if preparing in-house) or pre-formulated chow

-

Animal housing and care facilities

-

Immunohistochemistry reagents: anti-Iba1 antibody, anti-Aβ antibody, secondary antibodies, mounting medium.

-

Microscope for imaging

Procedure:

-

Animal Acclimation: Acclimate 5xFAD mice to the housing facility for at least one week before the start of the experiment.

-

Baseline Assessment (Optional): A subset of animals can be sacrificed before treatment to establish baseline pathology (amyloid load, microglia numbers).

-

Diet Formulation: Prepare rodent chow containing this compound at a concentration calculated to deliver the desired daily dose (e.g., 1200 ppm for PLX5622). Ensure homogenous mixing. A control diet without the inhibitor should also be prepared.

-

Treatment: At the desired age, randomly assign mice to either the control or this compound diet group. Provide ad libitum access to the respective diets for the planned duration (e.g., 4 weeks).

-

Monitoring: Monitor the animals daily for any adverse health effects.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Brain Extraction and Processing: Carefully extract the brains and post-fix in 4% PFA overnight. Subsequently, cryoprotect the brains in a sucrose solution before sectioning on a cryostat or vibratome.

-

Immunohistochemistry:

-

Stain brain sections with an anti-Iba1 antibody to visualize microglia.

-

Co-stain with an anti-Aβ antibody to visualize amyloid plaques.

-

Use appropriate fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of Iba1-positive cells to confirm microglia depletion. Analyze the amyloid plaque burden and the association of any remaining microglia with plaques.

Cell-Based Assay for this compound Potency

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit CSF-1-induced proliferation of a murine macrophage cell line.

Materials:

-

Murine macrophage cell line (e.g., M-NFS-60)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant murine CSF-1

-

This compound

-

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 5,000 cells/well in a medium containing a low percentage of serum.

-

Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.

-

Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add recombinant murine CSF-1 to all wells (except for a negative control) to stimulate proliferation.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Visualizations

CSF1R Signaling Pathway in Microglia

Caption: Csf1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound and other CSF1R inhibitors are invaluable tools for dissecting the role of microglia in neurodegenerative diseases. The ability to deplete and subsequently allow for the repopulation of the microglial niche opens up new avenues for understanding disease mechanisms and for developing novel therapeutic strategies. While the preclinical data are promising, further research is needed to understand the long-term consequences of microglia depletion and the specific functions of newly repopulated microglia. The translation of these findings into clinical applications will require careful consideration of dosing, treatment duration, and potential off-target effects. Nevertheless, targeting CSF1R represents a highly promising approach in the quest for effective treatments for a range of devastating neurodegenerative disorders.

References

- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Should We Open Fire on Microglia? Depletion Models as Tools to Elucidate Microglial Role in Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microglia depletion reduces neurodegeneration and remodels extracellular matrix in a mouse Parkinson's disease model triggered by α-synuclein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Lessons Learned about Neurodegeneration from Microglia and Monocyte Depletion Studies [frontiersin.org]

An In-depth Technical Guide to Investigating the Tumor Microenvironment with Csf1R-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of the tumor microenvironment (TME), primarily by controlling the differentiation, proliferation, and survival of tumor-associated macrophages (TAMs).[1][2][3] TAMs, particularly the M2-polarized phenotype, are key drivers of tumor progression, immunosuppression, and metastasis.[4][5] Consequently, inhibiting the CSF1R pathway has emerged as a promising therapeutic strategy to remodel the TME and enhance anti-tumor immunity.[6][7]

Csf1R-IN-18 is an aniline derivative that functions as an inhibitor of CSF1R.[1] While specific peer-reviewed data on this compound is limited, this guide provides a comprehensive overview of the principles and methodologies for utilizing a potent CSF1R inhibitor to investigate the TME. The quantitative data and protocols presented are based on established findings for well-characterized CSF1R inhibitors and serve as a robust framework for designing and executing experiments with this compound or similar compounds.

Data Presentation

Quantitative data for a representative potent CSF1R inhibitor, Csf1R-IN-1, is summarized below. This data provides a benchmark for the expected activity of a high-affinity CSF1R inhibitor.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.5 nM | In vitro kinase assay | [3][8] |

Note: The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the CSF1R kinase activity in a cell-free assay. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

CSF1R Signaling Pathway

The binding of CSF1R ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][4] This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate macrophage survival, proliferation, and differentiation.[9][10]

References

- 1. CSF1R-IN-18_TargetMol [targetmol.com]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

The Role of Csf1R-IN-18 in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Csf1R-IN-18, a representative potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). Given the limited public information on a compound specifically named "this compound," this guide leverages data from extensively studied Csf1R inhibitors, such as Pexidartinib (PLX3397) and PLX5622, to provide a comprehensive resource on the utility of Csf1R inhibition in a research context. This document outlines the core mechanism of action, presents quantitative data from key experimental assays, provides detailed experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction to Csf1R and Its Inhibition

The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[1] Its ligands, CSF-1 (M-CSF) and IL-34, activate downstream signaling cascades that are pivotal in both normal physiology and various pathological states.[1][2] Dysregulation of the Csf1R signaling pathway is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][3]

Csf1R inhibitors are small molecules designed to block the ATP-binding site of the receptor's kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling pathways.[4][5] This inhibition leads to the depletion or functional modulation of macrophages and microglia in various tissues.[6][7]

Quantitative Data on Csf1R Inhibition

The efficacy and selectivity of Csf1R inhibitors are determined through a series of biochemical and cellular assays. The following tables summarize key quantitative data for representative Csf1R inhibitors.

Table 1: Biochemical Kinase Inhibition Profile of Pexidartinib (PLX3397)

| Target Kinase | IC50 (nM) | Reference(s) |

| Csf1R (Fms) | 20 | [5][8] |

| c-Kit | 10 | [5][8] |

| FLT3 | 160 | [5][8] |

| KDR (VEGFR2) | 350 | [5] |

| FLT1 (VEGFR1) | 880 | [5] |

| LCK | 860 | [5] |

Table 2: Cellular Activity of Pexidartinib (PLX3397)

| Cell Line | Assay | IC50 (µM) | Reference(s) |

| M-NFS-60 | CSF-1 Dependent Proliferation | 0.44 | [8] |

| Bac1.2F5 | CSF-1 Dependent Proliferation | 0.22 | [8] |

| M-07e | CSF-1 Dependent Proliferation | 0.1 | [8] |

| Caco-2 | Cytotoxicity (48h) | 5.43 | [8] |

Table 3: In Vivo Microglia Depletion with PLX5622

| Treatment Duration | Dosage | Brain Region | Microglia Depletion (%) | Reference(s) |

| 7 days | 1200 ppm in chow | Cortex, Hippocampus, Thalamus | >95% | [9] |

| 10 days | 1200 ppm in chow | Cortex, Hippocampus | ~90% | [10] |

Core Signaling Pathway of Csf1R

Upon ligand binding (CSF-1 or IL-34), Csf1R dimerizes and undergoes autophosphorylation on several tyrosine residues. This initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation. The diagram below illustrates the key pathways involved.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize Csf1R inhibitors.

Biochemical Csf1R Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified Csf1R.

Objective: To determine the IC50 value of this compound against Csf1R kinase.

Materials:

-

Recombinant human Csf1R kinase domain[11]

-

Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[12]

-

Substrate (e.g., 250 µM KKKSPGEYVNIEFG or Poly(Glu,Tyr) 4:1)[11][12]

-

This compound (or other test inhibitor) dissolved in DMSO

-

Phosphoric acid (0.5% or 0.425%)[12]

-

Filter paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)

Procedure (Radiometric): [12]

-

Prepare a reaction mixture containing Csf1R enzyme and substrate in kinase assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the Mg/[γ-³³P]-ATP mixture.

-

Incubate for 40 minutes at room temperature.

-

Stop the reaction by adding 0.5% phosphoric acid.

-

Spot an aliquot of the reaction onto a filter paper.

-

Wash the filter paper four times for 4 minutes in 0.425% phosphoric acid and once in methanol.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay assesses the effect of Csf1R inhibition on the proliferation of cells that depend on Csf1R signaling for growth.

Objective: To determine the IC50 of this compound on CSF-1-dependent cell proliferation.

Materials:

-

M-NFS-60 or Bac1.2F5 cells (dependent on CSF-1 for proliferation)[8]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant murine CSF-1

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[13]

-

Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay): [13]

-

Seed M-NFS-60 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Starve the cells in a low-serum medium if necessary to reduce background proliferation.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with an optimal concentration of CSF-1. Include wells with no CSF-1 as a negative control and wells with CSF-1 and DMSO as a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Western Blot for Csf1R Phosphorylation

This method is used to confirm that the inhibitor blocks Csf1R activation within a cellular context.

Objective: To assess the inhibition of CSF-1-induced Csf1R phosphorylation by this compound in a human monocytic cell line.

Materials:

-

THP-1 cells (human monocytic leukemia cell line expressing Csf1R)[14]

-

RPMI-1640 medium with 10% FBS

-

Recombinant human CSF-1

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Csf1R (e.g., Tyr723) and anti-total-Csf1R[15]

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate and imaging system

Procedure: [16]

-

Culture THP-1 cells and serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Csf1R antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-Csf1R antibody to confirm equal loading.

In Vivo Experimental Workflow

Csf1R inhibitors are widely used in vivo to study the role of macrophages and microglia in various disease models. The following diagram outlines a typical workflow for an in vivo study.

Conclusion

The inhibition of Csf1R by small molecules like this compound is a powerful tool in basic research, enabling the investigation of the roles of macrophages and microglia in health and disease. This guide provides a foundational understanding of the applications of Csf1R inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. For researchers and drug development professionals, these compounds offer a means to dissect the complex biology of mononuclear phagocytes and to explore novel therapeutic strategies for a wide range of pathologies.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]

- 10. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]